

Application Notes & Protocols: FAPI-4 Imaging in Patient-Derived Orthotopic Xenograft (PDOX) Models

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Compound of Interest

Compound Name: FAPI-4

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs), a major component of the tumor microenvironment in most epithelial cancers.[1][2][3] Its limited expression in healthy adult tissues makes FAP an excellent target for diagnostic imaging and therapy.[1][4] Quinoline-based FAP inhibitors (FAPI), such as **FAPI-4**, can be labeled with positron-emitting radionuclides like Gallium-68 (^{68}Ga) for Positron Emission Tomography (PET) imaging.[1][5]

Patient-Derived Orthotopic Xenograft (PDOX) models involve the implantation of patient tumor tissue into the corresponding anatomical site in an immunodeficient mouse.[6][7][8] These models are considered highly clinically relevant as they preserve the original tumor heterogeneity, microenvironment, and metastatic potential, unlike conventional subcutaneous xenografts.[8][9]

The combination of **FAPI-4** PET imaging with PDOX models provides a powerful preclinical platform for cancer research. It allows for non-invasive, longitudinal monitoring of tumor growth, metastasis, and response to therapy in a system that closely mimics human cancer.[5][9] This document provides detailed application notes and protocols for utilizing [^{68}Ga]FAPI-4 PET/CT imaging in PDOX models.

Application Notes

Superior Tumor Specificity and Contrast Compared to [^{18}F]FDG PET

In many cancer types, particularly those with significant stromal components like pancreatic ductal adenocarcinoma (PDAC), [^{68}Ga]FAPI-4 PET demonstrates superior imaging characteristics compared to the clinical standard, [^{18}F]FDG PET.[\[5\]](#)[\[10\]](#)

- **High Tumor Uptake:** PDOX models of PDAC show significantly higher quantitative uptake of [^{68}Ga]FAPI-4 compared to [^{18}F]FDG.[\[5\]](#)[\[11\]](#)
- **Low Background Signal:** [^{18}F]FDG is taken up by most cells and shows high physiological uptake in the brain, heart, and bladder, which can obscure tumor signals.[\[5\]](#) In contrast, [^{68}Ga]FAPI-4 exhibits low uptake in most normal organs, leading to excellent tumor-to-background ratios and clearer tumor delineation.[\[3\]](#)[\[5\]](#) This makes it particularly advantageous for detecting small primary tumors and metastatic lesions.[\[2\]](#)[\[5\]](#)
- **Pan-Cancer Target:** FAP is expressed in over 90% of epithelial neoplasms, suggesting that FAPI-PET could be a "pan-cancer" imaging agent, applicable across a wide range of PDOX models.[\[2\]](#)[\[12\]](#)

Early and Sensitive Detection of Orthotopic Tumors

The high sensitivity and specificity of [^{68}Ga]FAPI-4 allow for the early detection of orthotopically implanted tumors in PDOX models.[\[5\]](#)[\[11\]](#) This is crucial for studying tumor initiation and for evaluating early therapeutic interventions. The ability to precisely locate and quantify small tumors within the correct anatomical context is a key advantage of using this imaging modality with PDOX models.[\[5\]](#)[\[7\]](#)

Monitoring Therapeutic Efficacy

[^{68}Ga]FAPI-4 PET/CT is a valuable tool for non-invasively monitoring the response of tumors in PDOX models to various treatments. Changes in FAPI uptake can reflect alterations in the tumor stroma and CAF activity, providing insights into the mechanism of action of anti-stromal therapies or other cancer treatments.[\[13\]](#)[\[14\]](#) This allows for longitudinal studies in the same animal, reducing the number of animals required and providing more robust data on treatment dynamics.

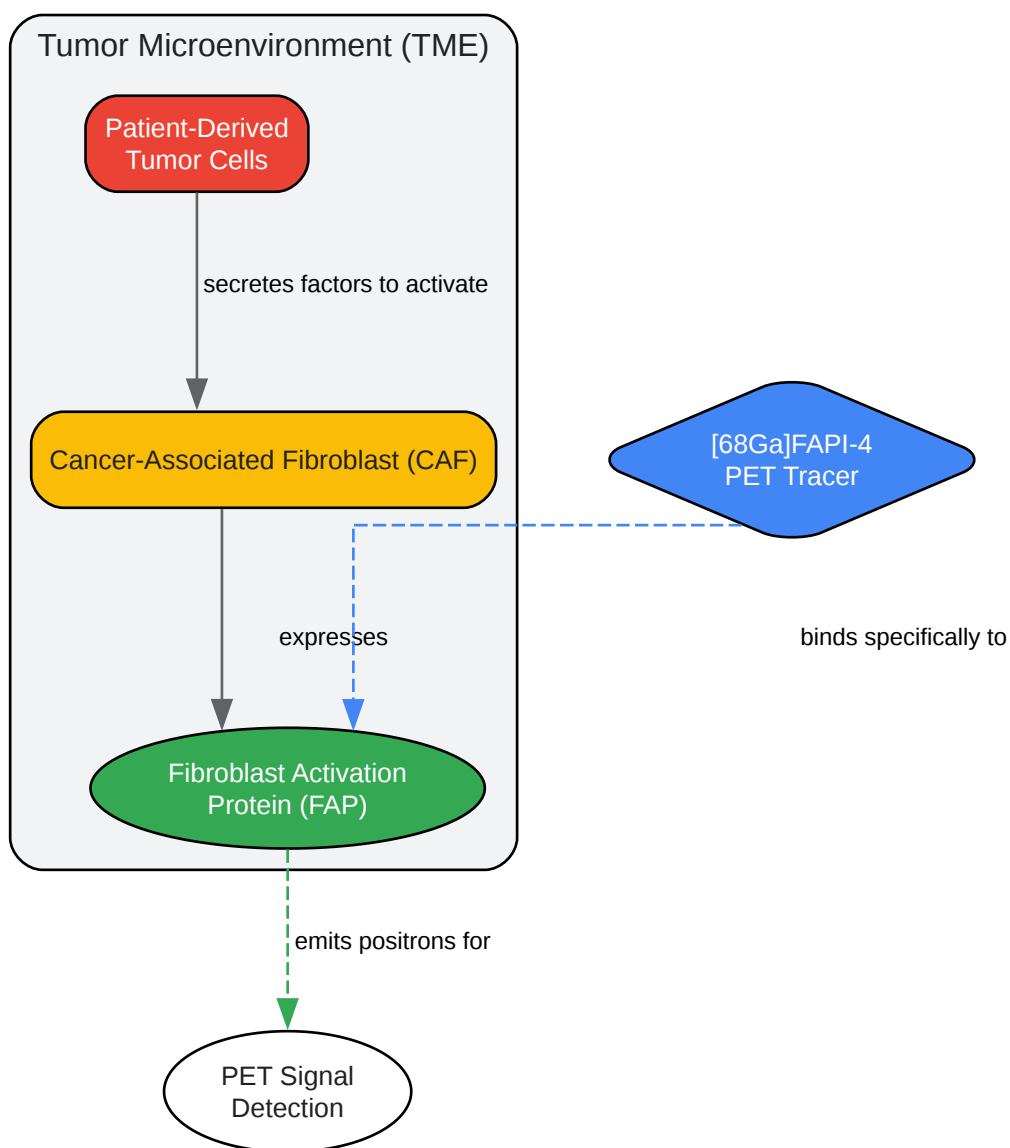
Quantitative Data Summary

The following table summarizes the comparative uptake of [⁶⁸Ga]FAPI-4 and [¹⁸F]FDG in a pancreatic adenocarcinoma (PDAC) PDOX model, demonstrating the superior tumor-to-organ ratios achieved with [⁶⁸Ga]FAPI-4.

Organ/Tissue	[⁶⁸ Ga]FAPI-4 Uptake (Mean ± SD)	[¹⁸ F]FDG Uptake (Mean ± SD)	P-value
Tumor	2.15 ± 0.31	1.21 ± 0.25	< 0.05
Brain	0.11 ± 0.03	1.89 ± 0.33	< 0.05
Heart	0.35 ± 0.07	2.51 ± 0.41	< 0.05
Lungs	0.29 ± 0.06	0.78 ± 0.13	< 0.05
Liver	0.25 ± 0.04	0.65 ± 0.11	< 0.05
Kidneys	0.89 ± 0.15	1.65 ± 0.29	< 0.05
Bladder	1.55 ± 0.27	1.78 ± 0.31	> 0.05

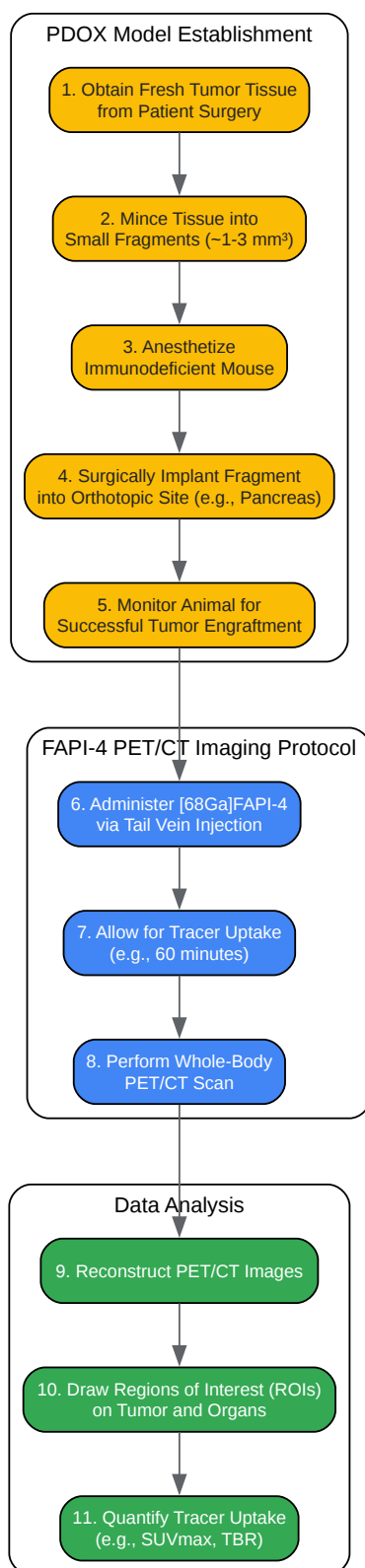
Data adapted from a study on PDAC PDOX models.^[5] Uptake values are presented as a semi-quantitative ratio relative to a reference tissue.

Visualizations



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Caption: FAP targeting in the tumor microenvironment of a PDOX model.



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Caption: Experimental workflow for **FAPI-4** imaging in PDOX models.

Experimental Protocols

Protocol 1: Establishment of Pancreatic Cancer (PDAC) PDOX Model

This protocol is a composite based on established methods.^[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Freshly resected human pancreatic tumor tissue, transported in sterile RPMI medium on ice.
- Sterile phosphate-buffered saline (PBS).
- Matrigel® Matrix.
- 6-8 week old male immunodeficient mice (e.g., BALB/c nude, NOD/SCID).^[7]^[11]
- Anesthetic (e.g., 2% isoflurane in oxygen).
- Surgical tools, 8-0 nylon surgical sutures.

Procedure:

- Tissue Preparation:
 - In a sterile petri dish, wash the patient tumor tissue with cold PBS.
 - Finely mince the tissue into small fragments of approximately 1-3 mm³.^[7]
 - (Optional) For a cell suspension, fragments can be further processed by enzymatic dissociation (e.g., Collagenase IV, DNase I).^[7]
 - If using a cell suspension, wash and resuspend the cell pellet in serum-free RPMI and mix 1:1 with Matrigel®.
- Orthotopic Implantation:
 - Anesthetize the mouse using isoflurane. Confirm full anesthesia by lack of pedal reflex.

- Make a small (1 cm) left lateral incision through the skin and peritoneum to expose the pancreas.^[7]
- Gently retract the pancreas.
- For tissue fragments: Suture a single 3-mm³ tumor fragment to the pancreas using an 8-0 nylon suture.^[9]
- For cell suspension: Inject 30-50 μ L of the cell/Matrigel® mixture into the pancreas.
- Carefully return the pancreas to the abdominal cavity.
- Close the peritoneum and skin with sutures.
- Post-Operative Care and Monitoring:
 - Provide appropriate post-operative analgesia.
 - Monitor the animals regularly for signs of tumor growth (e.g., weight loss, abdominal distension, behavioral changes) and overall health.^[6] Tumor engraftment can be confirmed by ultrasound or when tumors become palpable.

Protocol 2: [⁶⁸Ga]FAPI-4 PET/CT Imaging

This protocol is based on common practices for small animal PET imaging.^{[5][15]}

Materials:

- PDOX mouse with an established tumor.
- [⁶⁸Ga]FAPI-4 radiotracer (activity concentration determined prior to injection).
- Anesthetic (e.g., 2.5% isoflurane for induction, 1.5% for maintenance).
- Small animal PET/CT scanner.

Procedure:

- Animal Preparation:

- Fast the animal for 4-6 hours prior to imaging to reduce gut motility, but allow access to water.
- Anesthetize the mouse with isoflurane.
- Place the mouse on the scanner bed with temperature monitoring and support.
- Tracer Administration:
 - Administer approximately 7.4 MBq of [^{68}Ga]FAP α -4 intravenously via the tail vein.[\[15\]](#) The exact volume should be kept low (~100-150 μL).
- Uptake Period:
 - Keep the animal under anesthesia for the tracer uptake period, typically 60 minutes post-injection.[\[15\]](#)[\[16\]](#)
- PET/CT Acquisition:
 - Perform a low-dose, non-contrast CT scan for anatomical localization and attenuation correction (e.g., 50 keV, 10 mAs).[\[15\]](#)
 - Immediately following the CT, acquire a whole-body PET scan in 3D mode for 8-20 minutes.[\[15\]](#)[\[17\]](#)
- Image Reconstruction:
 - Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

Protocol 3: Image Analysis and Quantification

Software:

- Medical image analysis software (e.g., PMOD, Inveon Research Workplace, or similar).

Procedure:

- Image Fusion: Co-register the PET and CT images.

- Region of Interest (ROI) Definition:
 - On the fused images, manually or semi-automatically draw ROIs around the tumor and key organs (e.g., liver, muscle, kidneys, bladder) on multiple slices.
- Quantification:
 - From the ROIs, extract quantitative data, including:
 - Maximum and Mean Standardized Uptake Values (SUVmax, SUVmean): These are normalized for injected dose and body weight and are the standard for quantitative PET analysis.
 - Tumor-to-Background Ratio (TBR): Calculate by dividing the SUVmax or SUVmean of the tumor by the SUVmean of a background tissue (e.g., muscle). This ratio is crucial for assessing image contrast and tracer specificity.[5]

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